molecular formula C8H8Cl2O4S B009628 3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid CAS No. 104207-31-0

3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid

Cat. No.: B009628
CAS No.: 104207-31-0
M. Wt: 271.12 g/mol
InChI Key: RTTKBGCGHTVPGS-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C8H8Cl2O4S. It is a derivative of benzenesulfonic acid, characterized by the presence of two chlorine atoms, an ethyl group, and a hydroxyl group attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid typically involves the chlorination of 4-ethylphenol followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfuric acid or oleum. The process is carried out under controlled temperatures to ensure the selective substitution of chlorine atoms at the 3 and 5 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production is optimized to achieve high yields and purity of the final product, ensuring its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-hydroxybenzenesulfonic acid: Similar structure but lacks the ethyl group.

    4-Ethyl-2-hydroxybenzenesulfonic acid: Similar structure but lacks the chlorine atoms.

    3,5-Dichloro-2-hydroxybenzenesulfonic acid: Similar structure but lacks the ethyl group.

Uniqueness

3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid is unique due to the presence of both chlorine atoms and an ethyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dichloro-4-ethyl-2-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S/c1-2-4-5(9)3-6(15(12,13)14)8(11)7(4)10/h3,11H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTKBGCGHTVPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=C1Cl)O)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473822
Record name 3,5-Dichloro-4-ethyl-2-hydroxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104207-31-0
Record name 3,5-Dichloro-4-ethyl-2-hydroxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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